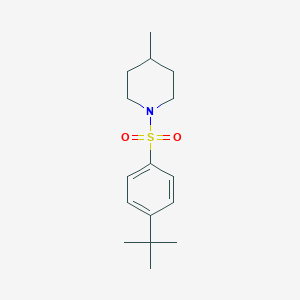![molecular formula C18H23Cl2N3O2 B241656 Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate, also known as EDCQ or Ethyl 7,8-dichloro-1,4-dihydroquinoline-3-carboxylate, is a chemical compound that has been extensively studied for its potential therapeutic applications. EDCQ belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate is not fully understood. However, it has been suggested that Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the growth of various cancer cell lines in vitro and to induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Moreover, it has been extensively studied for its potential therapeutic applications, which makes it a potential candidate for further research. However, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate also has some limitations for lab experiments. It is a highly reactive compound and can be toxic if not handled properly. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for research on Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate. One potential direction is to further elucidate its mechanism of action. This could be done by studying the effects of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate on various signaling pathways and enzymes involved in the inflammatory response. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further research could be done to investigate its potential as an anti-tumor and anti-bacterial agent. Finally, the development of novel Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate derivatives with improved biological activities could also be a potential future direction for research.
Métodos De Síntesis
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate can be synthesized by reacting 7,8-dichloro-1,4-dihydroquinoline-3-carboxylic acid with diethylamine and ethyl chloroformate. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by various chromatographic techniques.
Aplicaciones Científicas De Investigación
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to possess anti-tumor properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess anti-bacterial properties, which makes it a potential candidate for the treatment of various bacterial infections.
Propiedades
Nombre del producto |
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C18H23Cl2N3O2 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
ethyl 7,8-dichloro-4-[2-(diethylamino)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-4-23(5-2)10-9-21-16-12-7-8-14(19)15(20)17(12)22-11-13(16)18(24)25-6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,21,22) |
Clave InChI |
OROGFCHNNLCUAV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl |
SMILES canónico |
CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)



![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)


![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)


